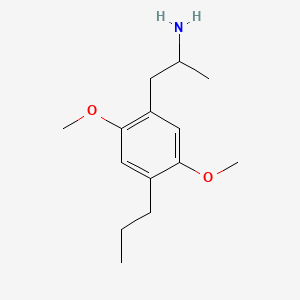

2,5-Dimethoxy-4-propylamphetamine

Numéro de catalogue:

B12754582

Numéro CAS:

63779-88-4

Poids moléculaire:

237.34 g/mol

Clé InChI:

UEEAUFJYLUJWQJ-UHFFFAOYSA-N

Attention:

Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Description

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a synthetic psychedelic phenethylamine first synthesized by Alexander Shulgin and classified among the DOx family of compounds . It acts as a potent and selective agonist at the serotonin 5-HT2A receptor, with recent data confirming its high affinity (Ki = 17.56 nM) and potency as a 5-HT2A agonist (EC50 = 1.7 nM in Gq signaling assays) . This mechanism underlies its primary research value in studying serotonin receptor function and neuropharmacology. Recent preclinical investigations have highlighted the significant promise of DOPR for studying motivational deficits. Studies show that low, sub-hallucinogenic doses (as low as 0.0106 mg/kg in mice) can selectively increase effortful motivation in subjects with low baseline motivation, without inducing significant head-twitch responses, a behavioral proxy for psychedelic effects . This suggests potential research applications for modeling and investigating treatments for amotivational states in psychiatric disorders, separating motivational effects from hallucinogenic properties . DOPR is characterized by a long duration of action, reported to be 20 to 30 hours in humans, making it a compound of interest for studying sustained neurochemical effects . It is provided as a high-purity chemical tool for in vitro and animal model research to explore the 5-HT2A receptor's role in behavior, cognition, and motivation. This product is strictly for laboratory research use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model

Propriétés

Numéro CAS |

63779-88-4 |

|---|---|

Formule moléculaire |

C14H23NO2 |

Poids moléculaire |

237.34 g/mol |

Nom IUPAC |

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |

InChI |

InChI=1S/C14H23NO2/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3/h8-10H,5-7,15H2,1-4H3 |

Clé InChI |

UEEAUFJYLUJWQJ-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC(=C(C=C1OC)CC(C)N)OC |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Scientific History of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational scientific research of 2,5-Dimethoxy-4-propylamphetamine (DOPR). First described by the American chemist Alexander Shulgin in 1970 and later detailed in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), DOPR is a psychedelic compound of the phenethylamine (B48288) and amphetamine classes.[1] This document collates available data on its synthesis, physicochemical properties, and pharmacological profile, with a focus on its interaction with serotonin (B10506) receptors. Detailed experimental protocols for key behavioral and signaling assays are provided, and the primary signaling pathways are visualized. The information presented herein is intended to serve as a foundational resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction and Historical Context

The exploration of psychedelic phenethylamines owes a significant debt to the pioneering work of Alexander Shulgin. His systematic modification of the phenethylamine backbone led to the synthesis and preliminary psychoactive evaluation of hundreds of novel compounds. Within this extensive body of work, this compound (DOPR) emerged as a derivative of the better-known DOM (2,5-Dimethoxy-4-methylamphetamine).[1][2] The substitution of the 4-position methyl group with a propyl group distinguishes DOPR and contributes to its distinct pharmacological profile.[1] Shulgin's initial reports in the 1970s and the subsequent, more detailed description in PiHKAL in 1991, laid the groundwork for all subsequent scientific investigation into this compound.[1]

Physicochemical and Pharmacological Properties

DOPR is characterized by its amphetamine core structure with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring and a propyl group at the 4 position. This chemical structure dictates its interaction with biological targets and its pharmacokinetic properties.

Physicochemical Data

A comprehensive compilation of the physicochemical properties of DOPR is presented in Table 1. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine | [1] |

| Molecular Formula | C₁₄H₂₃NO₂ | [1] |

| Molecular Weight | 237.34 g/mol | [1] |

| CAS Number | 63779-88-4 | [1] |

| Appearance | (Predicted) Oil or crystalline solid | Inferred from related compounds |

| pKa | (Predicted) ~10 | Inferred from amphetamine analogues |

| logP | (Predicted) ~3.5 | Inferred from amphetamine analogues |

Note: Some physicochemical properties are predicted based on the known values of structurally similar amphetamine analogues due to the limited availability of experimentally determined data for DOPR.

Pharmacological Data

DOPR's primary pharmacological action is as an agonist at serotonin 5-HT₂ receptors, with a notable affinity for the 5-HT₂ₐ subtype.[1] This interaction is believed to be the principal mechanism underlying its psychedelic effects. A summary of its known pharmacological parameters is provided in Table 2.

| Parameter | Value | Receptor/Assay | Source |

| EC₅₀ | 12 nM | 5-HT₂ₐ Receptor (in vitro) | |

| Receptor Affinity (Ki) | Data not available | - | |

| IC₅₀ | Data not available | - | |

| Human Dosage | 2.5 - 5 mg (oral) | Psychoactivity | [1] |

| Duration of Action | 20 - 30 hours | Psychoactivity | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in characterizing the pharmacological and behavioral effects of DOPR.

Synthesis of this compound (DOPR)

The synthesis of DOPR, as would be detailed in a chemical journal or Shulgin's PiHKAL, typically follows a multi-step route starting from a commercially available substituted benzaldehyde (B42025). While the specific entry for DOPR in PiHKAL is not available in the search results, a plausible and commonly employed synthetic pathway for compounds of this class involves the following key transformations:

Step 1: Synthesis of 2,5-Dimethoxy-4-propylbenzaldehyde (B2546009)

This intermediate can be synthesized from 2,5-dimethoxybenzaldehyde (B135726). A common method to introduce an alkyl group at the 4-position of a substituted benzene (B151609) ring is through a Friedel-Crafts acylation followed by a reduction.

-

Reaction: Friedel-Crafts acylation of 2,5-dimethoxybenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Work-up: The resulting ketone is then reduced to the propyl group, for example, via a Wolff-Kishner or Clemmensen reduction.

-

Purification: The product is purified by column chromatography or recrystallization.

Step 2: Henry Reaction to form the Nitrostyrene Intermediate

The synthesized benzaldehyde derivative is then reacted with nitroethane in the presence of a basic catalyst.

-

Reaction: Condensation of 2,5-dimethoxy-4-propylbenzaldehyde with nitroethane in a suitable solvent (e.g., acetic acid) with a catalyst such as ammonium (B1175870) acetate. This is a Henry reaction (nitroaldol condensation) followed by dehydration.[3][4][5]

-

Conditions: The reaction mixture is typically heated to drive the condensation and dehydration.

-

Work-up: The resulting 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene is isolated by filtration or extraction and purified by recrystallization.

Step 3: Reduction of the Nitropropene to the Amine

The final step is the reduction of the nitro group of the intermediate to an amine to yield DOPR.

-

Reducing Agent: A variety of reducing agents can be employed, such as lithium aluminum hydride (LAH) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Reaction: The nitropropene is added to a solution of the reducing agent under an inert atmosphere. The reaction is often carried out at reflux temperature.

-

Work-up: The reaction is carefully quenched, and the product is extracted with an organic solvent. The amine is then typically converted to a salt (e.g., hydrochloride or sulfate) for improved stability and handling.

-

Purification: The final product is purified by recrystallization.

Experimental Workflow for the Synthesis of DOPR

Caption: A plausible synthetic route to DOPR.

Head-Twitch Response (HTR) Assay in Rodents

The head-twitch response in rodents is a widely accepted behavioral proxy for 5-HT₂ₐ receptor activation and potential psychedelic activity in humans.

-

Subjects: Male C57BL/6J mice are commonly used.

-

Apparatus: A standard transparent cylindrical observation chamber.

-

Procedure:

-

Mice are habituated to the observation chamber for a set period (e.g., 30 minutes) before drug administration.

-

DOPR is dissolved in a suitable vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection).

-

Immediately after administration, the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the potency and efficacy of DOPR in inducing the HTR.

Progressive Ratio Breakpoint Task (PRBT)

The PRBT is used to assess the motivational properties of a substance.

-

Subjects: Mice are often used and may be food-restricted to increase motivation for a food reward.

-

Apparatus: An operant conditioning chamber equipped with a lever or nose-poke port and a dispenser for a liquid or solid reward.

-

Procedure:

-

Animals are first trained to press a lever or poke their nose to receive a reward on a fixed-ratio schedule (e.g., one press for one reward).

-

Once the behavior is acquired, the schedule is switched to a progressive ratio, where the number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9, ...).

-

The session ends when the animal fails to make a response within a specified time (e.g., 5 minutes). The "breakpoint" is the last ratio completed.

-

The effect of DOPR on the breakpoint is assessed by administering the drug before the test session.

-

-

Data Analysis: The breakpoint is the primary measure of motivation. An increase in the breakpoint is interpreted as an enhancement of motivation.

Mechanism of Action: Signaling Pathways

DOPR exerts its effects primarily through agonism at the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates downstream signaling cascades through two main pathways: the canonical Gq-protein pathway and the β-arrestin pathway.[6][7][8][9][10]

Gq-Protein Coupled Signaling Pathway

The Gq pathway is considered the primary mediator of the psychedelic effects of 5-HT₂ₐ agonists.

-

Activation: Upon agonist binding, the 5-HT₂ₐ receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit.

-

Second Messengers: Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11][12][13]

-

Downstream Effects: IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC).[11][12][13] These events lead to the modulation of various cellular processes, including neuronal excitability.

5-HT₂ₐ Receptor Gq Signaling Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. researchgate.net [researchgate.net]

- 13. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

A Technical Guide to 2,5-Dimethoxy-4-propylamphetamine (DOPR) from PiHKAL

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of 2,5-Dimethoxy-4-propylamphetamine (DOPR), a psychedelic phenethylamine (B48288) first synthesized and extensively documented by Alexander Shulgin in his book PiHKAL: A Chemical Love Story. This guide collates quantitative data, detailed experimental protocols for its synthesis and bioassay, and visual representations of its chemical synthesis and pharmacological context.

Core Compound Data

The following tables summarize the essential quantitative information for DOPR as detailed by Alexander Shulgin and subsequent research.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine |

| Molecular Formula | C₁₄H₂₃NO₂ |

| Molar Mass | 237.34 g/mol |

| CAS Number | 63779-88-4 |

Table 2: Dosage and Duration of Effects (as reported in PiHKAL)

| Parameter | Range |

| Dosage | 2.5 - 5 mg |

| Duration | 20 - 30 hours |

| Onset | Very slow |

Table 3: Qualitative Commentary Summary (Shulgin's Bioassays)

| Trial Dosage (mg) | Subjective Effects |

| 2.5 mg | Described as a "heavy duty psychedelic" with strong and undeniable visual effects. Included reports of closed-eye imagery and significant changes in thinking. The experience was noted to have a very slow onset and a prolonged duration, coupled with insomnia and sleep disruption. |

| 5.0 mg | Not explicitly detailed in publicly available excerpts of PiHKAL, but the effects are expected to be an intensification of the 2.5 mg experience. |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of DOPR as described by Alexander Shulgin, along with a standard protocol for a key preclinical bioassay used to assess its psychedelic potential.

Synthesis of this compound (DOPR)

The synthesis of DOPR from 2,5-dimethoxy-4-(n)-propylbenzaldehyde involves a two-step process: a Henry reaction to form the nitrostyrene (B7858105) intermediate, followed by a reduction to the final amine.

Step 1: Synthesis of 2,5-dimethoxy-4-propyl-β-nitrostyrene

-

Reactants:

-

2,5-dimethoxy-4-(n)-propylbenzaldehyde: 13.0 g

-

Nitromethane (B149229): 100 mL

-

Anhydrous ammonium (B1175870) acetate (B1210297): 1.3 g

-

-

Procedure:

-

A solution of 13.0 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane was prepared.

-

1.3 g of anhydrous ammonium acetate was added to the solution.

-

The mixture was heated at reflux for 1 hour.

-

The solvent and excess reactant were removed under vacuum, which resulted in the spontaneous crystallization of an orange solid.

-

The solid mass was collected with the aid of a small amount of methanol, filtered, and air-dried.

-

-

Yield: 7.5 g of 2,5-dimethoxy-4-propyl-β-nitrostyrene.

Step 2: Reduction of 2,5-dimethoxy-4-propyl-β-nitrostyrene to this compound (DOPR)

-

Reactants:

-

2,5-dimethoxy-4-propyl-β-nitrostyrene: 7.5 g

-

Lithium aluminum hydride (LAH): 2.2 g

-

Anhydrous tetrahydrofuran (B95107) (THF): 200 mL

-

-

Procedure:

-

A solution of 7.5 g of 2,5-dimethoxy-4-propyl-β-nitrostyrene in anhydrous THF was prepared.

-

This solution was added dropwise to a cooled and stirred solution of 2.2 g of LAH in 200 mL of anhydrous THF.

-

The reaction mixture was maintained at a controlled temperature and stirred for a sufficient time to ensure complete reduction.

-

The excess LAH was quenched by the cautious addition of water, followed by the addition of a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

-

The resulting mixture was filtered, and the filtrate was dried over an anhydrous salt (e.g., magnesium sulfate).

-

The solvent was removed under vacuum to yield the crude product.

-

The final product, this compound, can be further purified by distillation or by forming a crystalline salt (e.g., hydrochloride) and recrystallizing.

-

Preclinical Bioassay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.

-

Subjects:

-

Male C57BL/6J mice.

-

-

Apparatus:

-

A magnetometer-based system to electronically record head movements. A small neodymium magnet is surgically attached to the cranium of the mice.

-

-

Procedure:

-

Following a recovery period of 1-2 weeks after magnet implantation, the mice are habituated to the testing environment.

-

On the day of the experiment, mice are administered with either the vehicle control or varying doses of DOPR.

-

Immediately after administration, the mice are placed in the recording chambers.

-

Head movements are recorded for a specified period, typically 30-60 minutes.

-

The recorded data is analyzed to identify and quantify the number of head twitches, which are characterized by rapid, side-to-side rotational head movements.

-

-

Data Analysis:

-

The number of head twitches is counted for each animal.

-

Dose-response curves are generated to determine the median effective dose (ED₅₀) for inducing the HTR.

-

Pharmacological Bioassay: 5-HT₂A Receptor Radioligand Binding Assay

This assay determines the binding affinity of DOPR for the serotonin (B10506) 2A receptor.

-

Materials:

-

Membrane preparation from cells expressing the human 5-HT₂A receptor or from rat frontal cortex.

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: Unlabeled ketanserin (B1673593) or mianserin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Procedure:

-

In a 96-well plate, incubate the membrane preparation with [³H]ketanserin and varying concentrations of DOPR.

-

"Total binding" wells contain the membrane, radioligand, and buffer.

-

"Non-specific binding" wells contain the membrane, radioligand, and a high concentration of unlabeled ketanserin.

-

The plate is incubated to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of DOPR that inhibits 50% of the specific binding of [³H]ketanserin (IC₅₀) is determined.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Visualizations

The following diagrams illustrate the chemical synthesis workflow for DOPR and its pharmacological signaling pathway.

Caption: Chemical synthesis workflow for this compound (DOPR).

Caption: Proposed signaling pathway of DOPR via the 5-HT2A receptor.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-propylamphetamine (DOC), a psychedelic phenethylamine (B48288) of the DOx class, exerts its primary pharmacological effects through its interaction with the serotonergic system. This technical guide provides a comprehensive overview of the core mechanism of action of DOC, detailing its receptor binding profile, functional activity, and the subsequent intracellular signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Introduction

This compound, also known as DOC or DOPR, is a potent and long-acting psychedelic substance.[1] Structurally related to mescaline and other substituted amphetamines, DOC's profound effects on perception, cognition, and mood are primarily attributed to its activity as a serotonin (B10506) receptor agonist. Understanding the precise molecular interactions and downstream consequences of DOC's engagement with its target receptors is crucial for elucidating the neurobiology of psychedelic experiences and for the rational design of new psychoactive and therapeutic agents.

Receptor Binding Affinity and Functional Activity

The principal molecular target of DOC is the serotonin 2A receptor (5-HT2A).[1] However, like many psychedelic compounds, it exhibits a broader receptor interaction profile. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of DOC and related compounds at various CNS receptors.

Table 1: Receptor Binding Affinities (Ki) of DOC and Related Psychedelics

| Compound | 5-HT2A (nM) | 5-HT2C (nM) | 5-HT1A (nM) | Dopamine D2 (nM) | Alpha-1A Adrenergic (nM) |

| DOC (DOPR) | pA2 = 7.02-7.22 | pA2 = 7.02-7.22 | Weak Affinity | Data not available | Data not available |

| DOI | 0.77 | 6.9 | 2,200 | >10,000 | 160 |

| LSD | 1.1 | 4.9 | 1.1 | 2.9 | 2.5 |

| DOM | 19 | 105 | 4,800 | >10,000 | 500 |

*Data presented as pA2 values from isolated rat fundus preparation, a functional assay that reflects affinity.

Table 2: Functional Activity (EC50) of DOC at the 5-HT2A Receptor

| Compound | Assay Type | EC50 (nM) | Efficacy |

| DOC (DOPR) | In vitro functional assay | 12 | Partial Agonist |

Primary Signaling Pathways

The psychedelic effects of DOC are predominantly mediated by its agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by DOC initiates two primary intracellular signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway.

Gq/11 Signaling Pathway

The activation of the Gq alpha subunit is considered the key pathway for the induction of psychedelic effects. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events lead to a cascade of cellular responses, including the modulation of neuronal excitability and gene expression.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor also recruits β-arrestin proteins. The role of the β-arrestin pathway in the effects of psychedelics is still under investigation, but it is thought to be involved in receptor desensitization, internalization, and potentially in mediating some of the downstream cellular effects, including the activation of extracellular signal-regulated kinases (ERK). Some evidence suggests that the ratio of Gq to β-arrestin signaling (functional selectivity or biased agonism) may influence the qualitative nature of a psychedelic compound's effects.

Experimental Protocols

The characterization of the mechanism of action of DOC and other psychedelic compounds relies on a combination of in vitro and in vivo experimental approaches.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of DOC for various CNS receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (DOC).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

These assays measure the ability of a compound to activate a receptor and elicit a cellular response.

-

Objective: To determine the potency (EC50) and efficacy of DOC at the 5-HT2A receptor.

-

Methodology (e.g., Calcium Mobilization Assay):

-

Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of DOC are added to the cells.

-

Signal Detection: The change in fluorescence, indicative of an increase in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and the maximal response (Emax) relative to a full agonist like serotonin.

-

Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic-like effects in humans.

-

Objective: To assess the in vivo psychedelic-like activity of DOC.

-

Methodology:

-

Animal Acclimation: Mice or rats are acclimated to the testing environment.

-

Drug Administration: Animals are administered various doses of DOC or a vehicle control.

-

Observation: The frequency of head twitches is observed and counted for a defined period (e.g., 30-60 minutes) post-administration.

-

Data Analysis: The number of head twitches is compared between the drug-treated and vehicle-treated groups to determine the dose-dependent effect of DOC on HTR.

-

Experimental Workflow

The characterization of a novel psychoactive compound like DOC typically follows a structured experimental workflow, progressing from in vitro to in vivo studies.

Conclusion

The primary mechanism of action of this compound is its agonist activity at serotonin 5-HT2A receptors. This interaction triggers a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the modulation of neuronal activity and ultimately giving rise to its characteristic psychedelic effects. Further research into the nuances of its receptor interaction profile and the functional selectivity of its signaling will continue to refine our understanding of this potent psychoactive molecule and inform the development of future therapeutics targeting the serotonergic system.

References

The Psychedelic Phenethylamine DOPR: A Technical Guide to its 5-HT2A Receptor Agonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a psychedelic compound belonging to the phenethylamine (B48288) and DOx chemical classes. Structurally, it is an analog of 2,5-dimethoxy-4-methylamphetamine (DOM), with a propyl group substituting the methyl group at the 4-position of the phenyl ring. This substitution enhances its lipophilicity and is believed to contribute to its high affinity for the serotonin (B10506) 2A (5-HT2A) receptor.[1] DOPR is recognized for its potent psychedelic effects, which are primarily mediated through its agonist activity at the 5-HT2A receptor. This document provides a comprehensive technical overview of DOPR's pharmacology as a 5-HT2A receptor agonist, including its chemical synthesis, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Pharmacological Profile

DOPR acts as a potent agonist at serotonin 5-HT2 receptors, with a notable affinity for the 5-HT2A subtype. The interaction of DOPR with the 5-HT2A receptor initiates a cascade of intracellular signaling events, leading to its characteristic psychoactive effects.

Data Presentation

The following tables summarize the available quantitative data for DOPR and related compounds, providing a comparative view of their in vitro and in vivo activities.

Table 1: In Vitro 5-HT2A Receptor Binding Affinity and Functional Potency

| Compound | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) | Assay Type |

| DOPR | Not explicitly reported | 12[1] | In vitro functional assay |

| DOM | ~40 | ~40 | IP-1 Functional Assay |

| DOET | 12 | 1.7 - 8.1 | Intracellular signaling cascade assay |

Table 2: In Vivo Potency in Rodent Head-Twitch Response (HTR) Assay

| Compound | HTR ED50 (mg/kg) |

| DOPR | Slightly more potent than DOM |

| DOM | ~1.0 |

Note: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like DOPR primarily triggers the Gq/11 signaling pathway. This G protein-coupled receptor (GPCR) signaling cascade is fundamental to the physiological and psychoactive effects of serotonergic psychedelics.

Canonical 5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a wide range of cellular responses.

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DOPR and for key experiments used to characterize its 5-HT2A receptor agonist activity.

Synthesis of this compound (DOPR)

The synthesis of DOPR can be achieved through a two-step process starting from 2,5-dimethoxy-4-propylbenzaldehyde (B2546009). This process involves a Henry condensation followed by a reduction.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxy-4-propylbenzaldehyde in nitroethane.

-

Catalyst Addition: Add a catalytic amount of anhydrous ammonium (B1175870) acetate (B1210297) to the solution.

-

Reaction Conditions: Heat the mixture on a steam bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess nitroethane and solvent under reduced pressure. The resulting crude product, 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene, can be purified by recrystallization from a suitable solvent such as methanol.

Step 2: Reduction of 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene to DOPR

-

Reducing Agent: Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) in a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nitropropene: Slowly add a solution of 1-(2,5-dimethoxy-4-propylphenyl)-2-nitropropene in the same anhydrous solvent to the reducing agent suspension while maintaining a low temperature (e.g., using an ice bath).

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by a period of reflux to ensure complete reduction.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution. Filter the resulting mixture to remove the aluminum salts.

-

Extraction and Purification: Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the freebase of DOPR.

-

Salt Formation (Optional): The resulting oily freebase can be converted to a more stable salt, such as the hydrochloride salt, by dissolving it in an appropriate solvent and bubbling dry hydrogen chloride gas through the solution. The resulting precipitate can be collected by filtration and dried.

Caption: Synthetic Workflow for DOPR.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of DOPR for the 5-HT2A receptor.

-

Membrane Preparation:

-

Utilize cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rodent frontal cortex).

-

Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

-

Assay Setup:

-

In a 96-well plate, add the prepared cell membranes, a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) at a concentration near its Kd, and varying concentrations of the test compound (DOPR).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled 5-HT2A antagonist).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with cold assay buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DOPR concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DOPR that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for DOPR using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of DOPR to elicit an increase in intracellular calcium via the Gq-coupled 5-HT2A receptor.

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a black-walled, clear-bottom 96-well or 384-well microplate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage. Incubate at 37°C for approximately one hour.

-

Compound Preparation: Prepare serial dilutions of DOPR and a reference 5-HT2A agonist in the assay buffer.

-

Fluorescence Measurement:

-

Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence of the dye-loaded cells.

-

Add the different concentrations of DOPR or the reference agonist to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after compound addition.

-

Plot the normalized fluorescence response against the logarithm of the DOPR concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of DOPR that produces 50% of the maximal response).

-

Caption: Experimental Workflow for Calcium Flux Assay.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral effect of 5-HT2A receptor agonists and is used as a preclinical model to assess psychedelic potential.

-

Animal Preparation: Use male mice (e.g., C57BL/6J strain). For automated detection, a small magnet may be surgically implanted on the skull of the animals several days before the experiment.

-

Habituation: On the day of the experiment, allow the animals to acclimate to the testing room and the individual testing chambers (e.g., cylindrical enclosures).

-

Drug Administration: Administer various doses of DOPR (dissolved in a suitable vehicle, e.g., saline) via an appropriate route (e.g., intraperitoneal or subcutaneous injection). A vehicle control group should also be included.

-

Behavioral Recording: Immediately after injection, place the animals back into their individual chambers and record their behavior for a set period (e.g., 30-60 minutes). Head twitches can be counted manually by a trained observer or automatically using a magnetometer system that detects the movement of the implanted magnet.

-

Data Analysis:

-

Quantify the number of head twitches for each animal within the observation period.

-

Plot the mean number of head twitches against the dose of DOPR.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of DOPR on HTR.

-

Calculate the ED50 value (the dose that produces 50% of the maximal response) from the dose-response curve.

-

Conclusion

This compound is a potent 5-HT2A receptor agonist with demonstrated in vitro and in vivo activity. Its chemical structure, particularly the 4-propyl substitution, confers high potency. The primary mechanism of action of DOPR is the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses. The experimental protocols detailed in this guide provide a framework for the synthesis and comprehensive pharmacological characterization of DOPR and related compounds. Further research to determine the precise binding affinity (Ki) of DOPR at the 5-HT2A receptor and to explore its potential for biased agonism would provide a more complete understanding of its molecular pharmacology and contribute to the development of novel therapeutics targeting the serotonergic system.

References

The Pharmacological Profile of 2,5-Dimethoxy-4-propylamphetamine (DOPR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-propylamphetamine (DOPR) is a substituted phenethylamine (B48288) and a member of the DOx class of psychedelic compounds. Structurally, it is the 4-propyl analog of 2,5-dimethoxy-4-methylamphetamine (DOM). This technical guide provides a comprehensive overview of the pharmacological profile of DOPR, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays used in its characterization are provided, along with visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals engaged in the study of psychedelic compounds and the development of novel therapeutics.

Introduction

DOPR is a potent psychedelic compound, first synthesized and described by Alexander Shulgin.[1][2] Like other members of the DOx family, its primary mechanism of action is agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][3] The substitution of a propyl group at the 4-position of the phenyl ring distinguishes DOPR from its better-known analog, DOM, and influences its potency and duration of action.[4] Recent research has highlighted the potential of low doses of DOPR to modulate motivation, suggesting a possible therapeutic window that is distinct from its psychedelic effects.[5] This guide will delve into the known pharmacological characteristics of DOPR, providing a detailed technical overview for the scientific community.

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro receptor binding affinities and functional potencies of DOPR at various neurotransmitter receptors.

Table 1: Receptor Binding Affinities (Ki) of DOPR

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [125I]DOI | - | 1.3 | [6] |

| 5-HT2C | [125I]DOI | - | 13 | [6] |

| 5-HT1A | - | - | Very Weak Affinity | [1][3] |

| Dopamine (B1211576) Receptors | - | - | Data Not Available | - |

| Adrenergic Receptors | - | - | Data Not Available | - |

Table 2: Functional Activity (EC50/pA2) of DOPR

| Receptor | Assay Type | Parameter | Value | Reference |

| 5-HT2A | Phosphoinositide Hydrolysis | EC50 | 12 nM | [7] |

| Serotonin Receptors (general) | Rat Fundus Preparation | pA2 | 7.02-7.22 | [8] |

Experimental Protocols

In Vitro Assays

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound like DOPR for a specific receptor, such as the 5-HT2A receptor.[9][10][11][12]

Objective: To determine the concentration of DOPR that inhibits 50% of the specific binding of a radiolabeled ligand to the target receptor (IC50), from which the Ki value can be calculated.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

-

Radioligand specific for the target receptor (e.g., [125I]DOI for 5-HT2A).

-

Test compound (DOPR).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains cell membranes and radioligand.

-

Non-specific Binding: Contains cell membranes, radioligand, and a saturating concentration of a non-labeled competitor.

-

Test Compound: Contains cell membranes, radioligand, and varying concentrations of DOPR.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DOPR.

-

Use non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the functional agonism of a compound like DOPR at Gq-coupled receptors, such as the 5-HT2A receptor, by quantifying the accumulation of inositol (B14025) phosphates.[13][14][15][16][17]

Objective: To determine the concentration of DOPR that produces a half-maximal response (EC50) in stimulating the production of inositol phosphates.

Materials:

-

Cells expressing the 5-HT2A receptor (e.g., PC12 or HEK293 cells).

-

[3H]myo-inositol.

-

Serum-free medium.

-

Stimulation buffer containing LiCl.

-

Test compound (DOPR).

-

Quenching solution (e.g., ice-cold formic acid).

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Plate cells and incubate them overnight with a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulation: Add varying concentrations of DOPR to the wells and incubate for a specific time to stimulate PI hydrolysis.

-

Termination: Stop the reaction by adding a quenching solution.

-

Extraction and Separation: Extract the inositol phosphates and separate them from other cellular components using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates accumulated against the log concentration of DOPR.

-

Use non-linear regression to determine the EC50 and Emax (maximum effect) values.

-

In Vivo Assays

The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the psychedelic-like potential of compounds.

Objective: To quantify the frequency of head twitches in mice following the administration of DOPR.

Materials:

-

Male C57BL/6J mice.

-

DOPR dissolved in a suitable vehicle (e.g., saline).

-

Observation chambers.

-

Video recording equipment or automated detection system.

Procedure:

-

Acclimation: Acclimate the mice to the testing room and observation chambers.

-

Drug Administration: Administer DOPR or vehicle via a specific route (e.g., intraperitoneal injection).

-

Observation Period: Place the mice individually in the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

-

Quantification: Manually or automatically count the number of rapid, side-to-side head movements (head twitches).

-

Data Analysis: Compare the number of head twitches in the DOPR-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

The PRBT is used to assess the motivational effects of a compound by measuring the effort an animal is willing to exert to receive a reward.[5]

Objective: To determine the effect of DOPR on the breakpoint (the highest ratio of responses completed for a reward) in mice.

Materials:

-

Mice.

-

Operant conditioning chambers equipped with a response lever or nose-poke port and a reward dispenser (e.g., for food pellets or liquid reward).

-

Control software for the operant chambers.

-

DOPR and vehicle.

Procedure:

-

Food Restriction: Food-restrict the mice to motivate them to work for the reward.

-

Training: Train the mice to press a lever or poke their nose to receive a reward on a fixed-ratio schedule (e.g., one response for one reward).

-

Progressive Ratio Testing:

-

Administer DOPR or vehicle to the trained mice.

-

Place the mice in the operant chambers set to a progressive ratio schedule, where the number of responses required for each subsequent reward increases (e.g., 1, 2, 4, 6, 9...).

-

The session ends when the mouse fails to make a response within a specified time (e.g., 1 hour).

-

-

Data Collection: The primary measure is the breakpoint, which is the last completed ratio.

-

Data Analysis: Compare the breakpoints of the DOPR-treated groups to the vehicle control group to assess changes in motivation.

Mandatory Visualizations

Caption: 5-HT2A Receptor Signaling Pathway Activated by DOPR.

Caption: Experimental Workflow for DOPR Characterization.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of DOPR is characterized by a long duration of action, reported to be between 20 and 30 hours in humans following oral administration.[1] In rodents, DOPR has been shown to cross the blood-brain barrier and exhibits a higher brain-to-plasma ratio compared to other DOM homologues, which may contribute to its potency.[1][3] The primary route of metabolism for related compounds like DOM is through the cytochrome P450 enzyme CYP2D6, suggesting a similar pathway for DOPR.[18][19] This can lead to the formation of O-demethylated metabolites.[7] The long half-life of DOPR is a key characteristic that differentiates it from shorter-acting psychedelics.[7]

Conclusion

This compound is a potent, long-acting psychedelic with primary agonist activity at the 5-HT2A receptor. Its pharmacological profile, characterized by high affinity and functional potency at this receptor, underlies its hallucinogenic effects observed in preclinical models. Furthermore, emerging evidence suggests that low doses of DOPR may have pro-motivational effects, opening new avenues for therapeutic research. This technical guide provides a consolidated resource of the current knowledge on DOPR's pharmacology, offering a foundation for future investigations into its mechanisms of action and potential clinical applications. Further research is warranted to fully elucidate its binding profile at a wider range of receptors and to detail its pharmacokinetic properties in various species, including humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low (micro)doses of this compound (DOPR) increase effortful motivation in low-performing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (63779-88-4) for sale [vulcanchem.com]

- 8. 2,5-Dimethoxy-4-ethylamphetamine - Wikipedia [en.wikipedia.org]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. fungifun.org [fungifun.org]

- 14. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 5-HT(2) receptor-mediated phosphoinositide hydrolysis in bovine ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Landscape of Delta-Opioid Receptor Modulation in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo effects of Delta-Opioid Receptor (DOPR) modulation in rodent models, providing a comprehensive overview of the current understanding in key therapeutic areas, including analgesia, depression, anxiety, and addiction. This document summarizes quantitative data from pivotal studies, details common experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising field.

Core Findings: Quantitative Data Summary

The following tables provide a structured summary of the quantitative effects of various DOPR agonists and antagonists in commonly used rodent behavioral models.

Table 1: Analgesic Effects of DOPR Agonists in Rodent Models

| Compound | Animal Model | Assay | Administration Route | Dose Range | Peak Effect (%MPE) / ED₅₀ | Reference(s) |

| SNC80 | Mouse (WT C57/129) | Tail Flick | Intrathecal (i.t.) | Cumulative | ED₅₀ = 49 nmol | [1] |

| SNC80 | Mouse (μ-KO) | Tail Flick | Intrathecal (i.t.) | Cumulative | ED₅₀ = 131 nmol | [1] |

| SNC80 | Mouse (δ-KO) | Tail Flick | Intrathecal (i.t.) | Cumulative | ED₅₀ = 327 nmol | [1] |

| SNC80 | Rat | Thermal Hyperalgesia (CFA) | Intracerebroventricular (i.c.v.) | 10-100 µg | >90% reversal of hyperalgesia | [2] |

| SNC80 | Rat | Tail Flick | Intracerebroventricular (i.c.v.) | 10-100 µg | Eₘₐₓ ≈ 60% | [2] |

| Deltorphin II | Rat | Thermal Hyperalgesia (CFA) | Intracerebroventricular (i.c.v.) | 1-30 µg | >90% reversal of hyperalgesia | [2] |

| KNT-127 | Mouse | Acetic Acid Writhing | Subcutaneous (s.c.) | 3 mg/kg | Significant reduction in writhes | [3] |

| KNT-127 | Mouse | Formalin Test | Subcutaneous (s.c.) | 3 mg/kg | Significant reduction in licking time | [3] |

%MPE: Maximum Possible Effect. ED₅₀: Half-maximal effective dose. KO: Knockout. CFA: Complete Freund's Adjuvant.

Table 2: Antidepressant-like Effects of DOPR Agonists in Rodent Models

| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Immobility Time | Reference(s) |

| KNT-127 | Mouse | Forced Swim Test | Subcutaneous (s.c.) | 1 mg/kg | Significantly decreased | [3][4] |

| KNT-127 | Mouse (CSDS) | Tail Suspension Test | Intraperitoneal (i.p.) | 10 mg/kg (14 days) | Markedly reduced | [5] |

| SNC80 | Mouse (CSDS) | Social Interaction | Intraperitoneal (i.p.) | 10 mg/kg (14 days) | Increased interaction time | [5] |

| UFP-512 | Mouse | Forced Swim Test | Intraperitoneal (i.p.) | 0.1-0.3 mg/kg | Significantly reduced | [6] |

| ADL5859 | Mouse | Forced Swim Test | Oral (p.o.) | 3 mg/kg | Significantly decreased | [6] |

CSDS: Chronic Social Defeat Stress.

Table 3: Anxiolytic-like Effects of DOPR Agonists in Rodent Models

| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Open Arm Exploration | Reference(s) |

| KNT-127 | Mouse (CSDS) | Elevated Plus Maze | Intraperitoneal (i.p.) | 10 mg/kg (14 days) | Increased time in open arms | [5] |

| TAN-67 | Mouse | Elevated Plus Maze | Not Specified | Not Specified | Anxiolytic effects reported | [7] |

Table 4: Effects of DOPR Antagonists in Rodent Models of Addiction

| Compound | Animal Model | Assay | Administration Route | Dose | Effect on Drug-Seeking Behavior | Reference(s) |

| Naltrindole (B39905) | Rat (Lewis) | Cocaine Conditioned Place Preference | Intraperitoneal (i.p.) | 3 mg/kg | Significantly blocked cocaine-induced CPP | [8] |

CPP: Conditioned Place Preference.

Experimental Protocols

Detailed methodologies for key behavioral assays cited in this guide are provided below.

Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant-like activity.

-

Apparatus: A transparent glass or plastic cylinder (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice). The cylinder is filled with water (23-25°C) to a depth that prevents the animal from supporting itself by touching the bottom with its tail or feet (e.g., 30 cm for rats, 15 cm for mice).

-

Procedure:

-

Habituation/Pre-test (for rats): On day 1, each rat is individually placed in the swim cylinder for a 15-minute period. This session habituates the animals and establishes a stable baseline of immobility.

-

Drug Administration: The test compound or vehicle is administered typically 30-60 minutes before the test session.

-

Test Session: On day 2 (for rats) or on the single test day (for mice), the animal is placed back into the cylinder for a 5 or 6-minute session. The entire session is recorded for later analysis.

-

-

Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect. The latency to the first bout of immobility can also be measured as a sensitivity-enhancing parameter.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard assay for assessing anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm). It consists of two open arms and two enclosed arms of equal dimensions (e.g., 30-50 cm long, 5-10 cm wide), with a central platform.

-

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: The test compound or vehicle is administered prior to the test, with the pre-treatment time depending on the route of administration and compound pharmacokinetics.

-

Test Session: The animal is placed on the central platform facing an open arm and is allowed to freely explore the maze for a 5-minute session. The session is recorded by an overhead camera connected to a video-tracking system.

-

-

Scoring: Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic-like effect.

Conditioned Place Preference (CPP)

The Conditioned Place Preference paradigm is used to evaluate the rewarding or aversive properties of a drug.

-

Apparatus: A multi-compartment chamber, typically with two or three distinct compartments differing in visual and tactile cues (e.g., wall color, floor texture).

-

Procedure:

-

Pre-Conditioning (Habituation & Baseline Preference): The animal is allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine any initial preference.

-

Conditioning: This phase typically occurs over several days. On drug conditioning days, the animal is administered the test drug and confined to one of the compartments (e.g., the initially non-preferred one). On alternate days, the animal is given a vehicle injection and confined to the opposite compartment.

-

Post-Conditioning (Test): After the conditioning phase, the animal is placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

-

-

Scoring: The CPP score is calculated as the difference in time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Signaling Pathways & Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling cascades initiated by DOPR activation and a general workflow for in vivo studies.

DOPR Signaling Pathways

Delta-Opioid Receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gα (Gi/o) proteins. However, they can also engage other signaling pathways, including Gs and β-arrestin-mediated signaling.

General Experimental Workflow

This diagram outlines a typical workflow for an in vivo study investigating the effects of a DOPR ligand in a rodent model.

References

- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihyperalgesic effects of δ opioid agonists in a rat model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel δ opioid receptor agonist KNT-127 produces antidepressant-like and antinociceptive effects in mice without producing convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid‐Onset Therapeutic Effects of Delta Opioid Receptor Agonists on Depression‐Like Behaviors Induced by Chronic Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conductscience.com [conductscience.com]

- 8. Cocaine place preference is blocked by the delta-opioid receptor antagonist, naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Behavioral Pharmacology of 2,5-Dimethoxy-4-propylamphetamine (DOPR) in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral effects of 2,5-Dimethoxy-4-propylamphetamine (DOPR), a psychedelic phenethylamine (B48288) compound, in mice. Drawing on recent preclinical findings, this document details the dose-dependent modulation of motivational and psychedelic-like behaviors, outlines the experimental protocols for assessing these effects, and illustrates the underlying molecular mechanisms. The information presented herein is intended to support further research into the therapeutic potential of DOPR and related compounds.

Core Behavioral Effects: Motivation and Psychedelic-Like Responses

DOPR, a potent serotonin (B10506) 2A (5-HT2A) receptor agonist, has been shown to elicit distinct behavioral responses in mice depending on the administered dose. At lower, or "microdose," levels, DOPR appears to enhance effortful motivation without inducing the characteristic psychedelic-like effects. Conversely, higher doses are required to produce the head-twitch response (HTR), a preclinical proxy for hallucinogenic potential in humans.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of DOPR on motivational and psychedelic-like behaviors in mice.[1]

Table 1: Effect of DOPR on Effortful Motivation in the Progressive Ratio Breakpoint Task (PRBT)

| Treatment Group | Dose (mg/kg) | Mean Breakpoint (Low-Performing Mice) | Mean Breakpoint (High-Performing Mice) |

| Vehicle | 0 | Baseline | Baseline |

| DOPR | 0.0106 | Significant Increase | No Significant Effect |

| DOPR | ≥0.1 | - | - |

Note: Significant improvements in PRBT performance were observed at doses as low as 0.0106 mg/kg in mice with low baseline scores.[1] Higher dose effects on this task were not detailed in the initial findings.

Table 2: Psychedelic-Like Effects of DOPR as Measured by the Head-Twitch Response (HTR) Assay

| Treatment Group | Dose (mg/kg) | Head-Twitch Response (HTR) |

| Vehicle | 0 | No Significant HTR |

| DOPR | <0.1 | No Significant HTR |

| DOPR | ≥0.1 | Significant Induction of HTR |

Note: DOPR induced a significant head-twitch response only at doses of 0.1 mg/kg and higher.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key behavioral assays used to characterize the effects of DOPR in mice.

Progressive Ratio Breakpoint Task (PRBT)

The PRBT is a translational assay used to measure an animal's motivation to work for a reward.

Objective: To assess the motivational effects of DOPR by determining the maximum amount of effort a mouse is willing to exert to receive a reward.

Apparatus:

-

Operant conditioning chambers equipped with a touchscreen, a reward dispenser (e.g., for strawberry milk), and a house light.

-

Control software to manage the progressive ratio schedule and record data.

Procedure:

-

Habituation and Training:

-

Mice are initially trained to associate touching a stimulus on the screen with the delivery of a reward on a fixed-ratio 1 (FR1) schedule (one touch = one reward).

-

Once proficient, the schedule is gradually increased to a more demanding fixed ratio (e.g., FR5) to establish stable responding.

-

-

Progressive Ratio Schedule:

-

The response requirement for each subsequent reward increases according to a predetermined progression (e.g., linear, exponential). A common schedule for mice is an exponential progression where the number of touches required increases with each successfully completed trial.

-

-

Testing:

-

Mice are administered either vehicle or a specific dose of DOPR prior to the PRBT session.

-

Each session has a maximum duration (e.g., 2 hours).

-

The "breakpoint" is defined as the last completed ratio before the mouse ceases to respond for a set period.

-

-

Data Analysis:

-

Breakpoints are compared between treatment groups to determine the effect of DOPR on motivation.

-

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[2][3][4]

Objective: To quantify the psychedelic-like effects of DOPR by measuring the frequency of head twitches.

Apparatus:

-

A transparent cylindrical observation chamber.

-

A video camera positioned to record the mouse's behavior.

-

Alternatively, a magnetometer-based system can be used for automated detection, where a small magnet is implanted on the mouse's head.[5]

Procedure:

-

Acclimation:

-

Mice are placed individually into the observation chambers and allowed to acclimate for a period before drug administration.

-

-

Drug Administration:

-

Mice are injected with either vehicle or a specific dose of DOPR.

-

-

Observation Period:

-

Immediately following injection, the number of head twitches is counted for a defined period (e.g., 30-60 minutes).

-

Observation can be done live by a trained observer or recorded for later analysis.

-

-

Data Analysis:

-

The total number of head twitches is compared between the different treatment groups.

-

Mandatory Visualizations

5-HT2A Receptor Signaling Pathway

The behavioral effects of DOPR are primarily mediated by its agonist activity at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.

Caption: 5-HT2A receptor signaling cascade initiated by DOPR.

Experimental Workflow for Assessing Behavioral Effects of DOPR

The following diagram illustrates the logical flow of an experiment designed to characterize the behavioral effects of DOPR in mice.

Caption: Workflow for DOPR behavioral assessment in mice.

References

- 1. Low (micro)doses of this compound (DOPR) increase effortful motivation in low-performing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Head Twitch Response Studies [bio-protocol.org]

A Technical Guide to 2,5-Dimethoxy-4-propylamphetamine (DOPr) and the Head-Twitch Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-propylamphetamine (DOPr) is a psychedelic compound of the phenethylamine (B48288) class that acts as a serotonin (B10506) 5-HT2A receptor agonist.[1] Its psychoactive properties are evaluated preclinically using the head-twitch response (HTR) in rodents. The HTR is a rapid, side-to-side rotational head movement that serves as a reliable and widely used behavioral proxy for 5-HT2A receptor activation and the potential for psychedelic effects in humans.[2][3][4][5][6] A strong correlation exists between the potency of a compound to induce the HTR in mice and its hallucinogenic potency in humans.[7][8]

This guide provides a detailed technical overview of the relationship between DOPr and the HTR. It covers the underlying molecular mechanisms, standardized experimental protocols for HTR assessment, and a summary of the quantitative dose-response data, intended for professionals engaged in psychedelic research and therapeutic development.

Mechanism of Action: 5-HT2A Receptor Signaling

The induction of the head-twitch response by psychedelic compounds like DOPr is mediated specifically through the activation of the serotonin 5-HT2A receptor.[2][4] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[9][10]

The signaling cascade is initiated as follows:

-

Agonist Binding: DOPr binds to and activates the 5-HT2A receptor.

-

Gq Protein Activation: The activated receptor engages the Gαq subunit of the Gq/11 protein.[9][11]

-

PLC Stimulation: Gαq stimulates the enzyme Phospholipase C (PLC).[9][12]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

-

Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]

Crucially, research has demonstrated that it is the activation of this Gq-PLC signaling pathway, and not the alternative β-arrestin pathway, that is necessary for the psychedelic-like effects modeled by the HTR.[11][12][13][14] Non-psychedelic 5-HT2A agonists or β-arrestin-biased agonists do not typically induce a significant HTR.[11][13]

Experimental Protocols for HTR Assessment

The quantification of HTR is a critical procedure for assessing the in vivo activity of 5-HT2A receptor agonists. Methodologies have evolved from manual observation to sophisticated automated systems.

-

Species: Mouse (Mus musculus) is the most common species.

-

Strain: C57BL/6J mice are frequently used due to their robust and consistent HTR.[3][15]

-

Sex: Studies are often conducted in male mice to avoid potential variability from the estrous cycle, though some studies now include both sexes.[3][8]

-

Preparation: The compound (e.g., DOPr) is dissolved in a suitable vehicle, typically sterile 0.9% saline.

-

Route: Administration is commonly performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[15][16]

-

Control Group: A control group receiving only the vehicle is essential to establish a baseline rate of spontaneous head twitches.

Method A: Direct Visual Observation This traditional method involves a trained researcher observing the animal in real-time or via video recording and manually counting the number of head twitches.[3][5]

-

Procedure: Mice are placed in a transparent cylindrical arena after drug administration. The observation period typically lasts 20-60 minutes.[6][16]

-

Advantages: Requires no specialized equipment.

-

Disadvantages: Labor-intensive, time-consuming, and potentially subject to observer bias.

Method B: Automated Magnetometer System This semi-automated method provides a more objective and efficient means of quantification.[3][4]

-

Procedure:

-

A small neodymium magnet is affixed to the dorsal surface of the mouse's cranium with dental cement under anesthesia, followed by a recovery period.[3] Alternatively, magnetic ear tags can be used to avoid surgery.[17]

-

Following drug administration, the mouse is placed into a glass cylinder surrounded by a magnetometer coil.[3]

-

The rapid, high-frequency rotational movement of the head during a twitch induces a characteristic, detectable voltage change in the coil.[4]

-

Specialized software identifies and counts these signals, often using artificial intelligence to distinguish true HTR events from other movements like grooming.[3]

-

-

Advantages: High sensitivity, specificity, objectivity, and reduced labor.[3][4]

-

Disadvantages: Requires specialized equipment and potentially surgery.

Quantitative Data: DOPr Dose-Response

Recent studies have characterized the dose-dependent effects of DOPr on the head-twitch response in mice. The data indicate a clear threshold for inducing significant psychedelic-like behavior, which is distinct from doses that elicit other behavioral effects like enhanced motivation.

A key study published in Neuropharmacology investigated the HTR-inducing effects of DOPr in mice.[1] The results demonstrated that DOPr only induced a significant HTR at doses equal to or greater than 0.1 mg/kg.[1][18] Notably, lower doses (e.g., 0.0106 mg/kg) that were found to increase effortful motivation in the same study did not produce a detectable increase in HTR.[1][18] This suggests a separation between the motivational effects and the psychedelic-like effects of DOPr based on the administered dose.

| Dose of DOPr (mg/kg) | HTR Induction | Behavioral Effect | Reference |

| 0.0106 | Not significant | Increased motivation in low-performing mice | [1][18] |

| < 0.1 | Not significant | - | [1][18] |

| ≥ 0.1 | Significant | Psychedelic-like activity (HTR) | [1][18] |

Conclusion

This compound (DOPr) is a potent 5-HT2A receptor agonist that reliably induces the head-twitch response in rodents in a dose-dependent manner. This response, which serves as a preclinical hallmark of psychedelic activity, is specifically mediated by the Gq signaling cascade downstream of the 5-HT2A receptor. Quantitative studies confirm that significant HTR is observed at DOPr doses of 0.1 mg/kg and higher, whereas lower, sub-threshold doses may elicit other therapeutic-relevant behaviors without engaging the full psychedelic-like response.[1][18] The HTR assay remains an indispensable tool for the pharmacological characterization of novel psychedelic compounds, enabling researchers to dissect dose-dependent effects and advance the development of next-generation therapeutics.

References

- 1. Low (micro)doses of this compound (DOPR) increase effortful motivation in low-performing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

- 6. labcorp.com [labcorp.com]

- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]